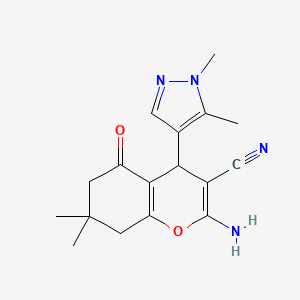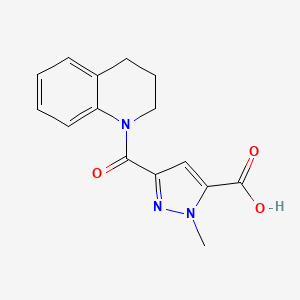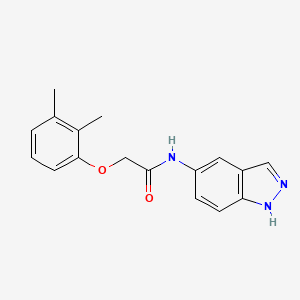![molecular formula C16H19NOS B4877281 N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide, also known as URB597, is a synthetic molecule that has been extensively studied for its potential therapeutic effects. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.
Mecanismo De Acción
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, which can have a variety of effects. Endocannabinoids are known to have anti-inflammatory, analgesic, and anxiolytic effects, which may explain the potential therapeutic effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the effects of endocannabinoids in the body. However, one limitation of this compound is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several potential future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide. One area of interest is the potential use of this compound in the treatment of addiction. Endocannabinoids have been shown to play a role in addiction, and this compound may be able to modulate this system in order to reduce drug-seeking behavior.
Another area of interest is the potential use of this compound in the treatment of neurodegenerative disorders. Endocannabinoids have been shown to have neuroprotective effects, and this compound may be able to increase the levels of endocannabinoids in the brain in order to protect against neurodegeneration.
Overall, this compound is a promising molecule that has been extensively studied for its potential therapeutic effects. Further research is needed to fully understand the potential of this compound in the treatment of a variety of conditions.
Métodos De Síntesis
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methylthiophene-2-carboxylic acid to form the amide. The final step involves the reduction of the amide using lithium aluminum hydride to form this compound.
Aplicaciones Científicas De Investigación
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and inflammation. It has also been investigated for its potential use in the treatment of addiction and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10-5-6-15(11(2)7-10)13(4)17-16(18)14-8-12(3)19-9-14/h5-9,13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACILDYZJGNORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CSC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-furyl)-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4877210.png)


![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4877248.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)
![3-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4877263.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)


![1-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877300.png)
![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)

